molecular formula C8H7NO2S B3079540 (2-Mercapto-1,3-benzoxazol-5-yl)methanol CAS No. 1071328-98-7

(2-Mercapto-1,3-benzoxazol-5-yl)methanol

Cat. No.: B3079540
CAS No.: 1071328-98-7
M. Wt: 181.21 g/mol
InChI Key: XSTFYMGUAGPERN-UHFFFAOYSA-N
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Description

(2-Mercapto-1,3-benzoxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Mercapto-1,3-benzoxazol-5-yl)methanol typically involves the condensation of 2-aminophenol with carbon disulfide in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as titanium tetraisopropoxide .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Mercapto-1,3-benzoxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include disulfides, alcohols, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Mercapto-1,3-benzoxazol-5-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Mercapto-1,3-benzoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways. This compound has been shown to inhibit enzymes involved in cancer cell proliferation and to disrupt microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-5-methoxybenzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.

    2-Mercapto-1H-benzo[d]imidazole: Contains a benzimidazole ring and is used in similar applications.

Uniqueness

(2-Mercapto-1,3-benzoxazol-5-yl)methanol is unique due to its specific structural features, such as the presence of both a thiol and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(hydroxymethyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-4-5-1-2-7-6(3-5)9-8(12)11-7/h1-3,10H,4H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFYMGUAGPERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071328-98-7
Record name (2-sulfanyl-1,3-benzoxazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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